Golvatinib

Content Navigation

Standard kinase inhibitor panels often miss c-Met-driven resistance, wasting resources on single-target agents. Golvatinib directly addresses this by co-inhibiting c-Met and VEGFR-2, as well as RON, to block tumor proliferation and angiogenesis simultaneously. • Proven efficacy: induces tumor regression in c-Met-amplified MKN45 (gastric) and Hs746T (lung) xenografts. • Reverses HGF-induced EGFR-TKI resistance in EGFR-mutant lung cancer models. • Oral bioavailability supports convenient in vivo dosing. For researchers requiring a multi-targeted tool to dissect synergistic inhibition and overcome angiogenic escape, this compound delivers reliable, reproducible results in well-characterized models.

CAS Number

Product Name

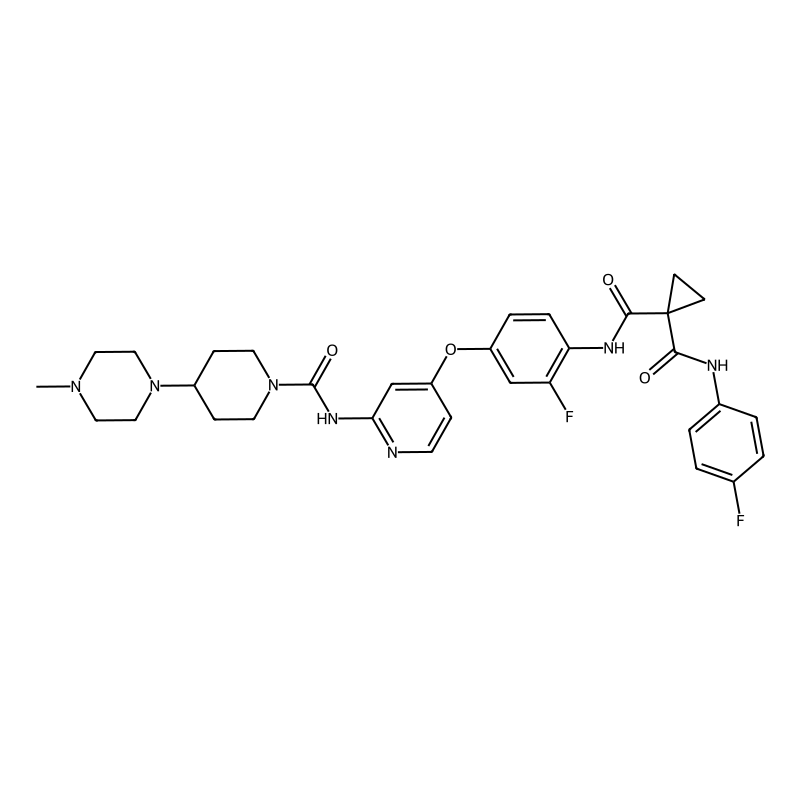

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Golvatinib (E7050) is an orally bioavailable, ATP-competitive small molecule engineered as a dual inhibitor of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases. [REFS-1, REFS-2] Its mechanism involves the simultaneous inhibition of key pathways implicated in tumor cell proliferation, survival, migration, and angiogenesis. In addition to its primary targets, Golvatinib also demonstrates potent inhibitory activity against the RON (Recepteur d'Origine Nantais) kinase, a structurally related proto-oncogene, making it a multi-faceted tool for cancer research. [3]

Research Fit

References

- [1] Nakagawa, T., Tohyama, O., Yamaguchi, A., et al. E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 101(1), 210-215 (2010).

- [2] Golvatinib. PubChem Compound Summary for CID 16118392. National Center for Biotechnology Information.

- [4] Daniele, G., et al. A Phase I, Dose-Escalation Study of the Multitargeted Receptor Tyrosine Kinase Inhibitor, Golvatinib, in Patients with Advanced Solid Tumors. Clin Cancer Res. 20(24), 6388-6398 (2014).

Selecting a kinase inhibitor requires precise matching of the agent's target profile to the experimental model. Substituting Golvatinib with a more common or single-target inhibitor, such as a selective VEGFR-2 inhibitor or a first-generation c-Met inhibitor like Crizotinib, can lead to failed experiments or misleading results. Tumor cells often develop resistance to anti-angiogenic (VEGFR-targeted) therapy by upregulating the HGF/c-Met pathway. [1] A single-target agent would fail to control this escape mechanism, whereas Golvatinib's dual action is designed to suppress both pathways simultaneously. [2] Therefore, for models investigating synergistic inhibition, angiogenesis, or c-Met-driven resistance, Golvatinib provides a specific, multi-targeted approach that cannot be replicated by simple substitution.

Substitution Risk

References

- [1] Yakes FM, et al. Cabozantinib (XL184), a novel MET, VEGFR2, and RET kinase inhibitor, displays potent preclinical antitumor activity in controlling invasive growth and metastasis. Mol Cancer Ther. 2011;10(12):2298-308.

- [2] Nakagawa, T., et al. Met Kinase Inhibitor E7050 Reverses Three Different Mechanisms of Hepatocyte Growth Factor-induced Tyrosine Kinase Inhibitor Resistance in EGFR Mutant Lung Cancer. Clin Cancer Res. 2012;18(10):2832-41.

Potent Dual-Target Inhibition of c-Met and VEGFR-2 in Biochemical Assays

Golvatinib demonstrates potent and well-balanced inhibitory activity against both c-Met and VEGFR-2 kinases, with reported IC50 values of 14 nM and 16 nM, respectively. This contrasts with first-generation inhibitors like Crizotinib, which also targets c-Met with a reported enzymatic IC50 of 8 nM but lacks the potent, designed-in VEGFR-2 activity. [1] Another dual inhibitor, Cabozantinib, shows higher potency with IC50 values of 1.3 nM for MET and 0.035 nM for VEGFR2, positioning Golvatinib as an alternative with a different potency profile. [2]

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | c-Met: 14 nM; VEGFR-2: 16 nM |

| Comparator Or Baseline | Crizotinib: c-Met: 8 nM; VEGFR-2: Not a primary target. Cabozantinib: c-Met: 1.3 nM; VEGFR-2: 0.035 nM. |

| Quantified Difference | Golvatinib exhibits balanced, nanomolar potency against both c-Met and VEGFR-2, unlike single-target or differently profiled dual-target inhibitors. |

| Conditions | Cell-free enzymatic kinase assays. |

For researchers needing to inhibit both c-Met and VEGFR-2 pathways with a single agent, this balanced potency profile ensures simultaneous and comparable target engagement, which is critical for studying pathway crosstalk and synergistic effects.

Demonstrated In Vivo Efficacy and Oral Bioavailability in Xenograft Models

Golvatinib is orally bioavailable and demonstrates significant in vivo antitumor activity. [1] In nude mouse xenograft models using c-Met amplified cell lines (e.g., MKN45, Hs746T), daily oral administration of Golvatinib at doses of 50-200 mg/kg induced tumor regression. [REFS-1, REFS-2] This provides a clear, procurement-relevant advantage for studies requiring an orally administered agent that achieves therapeutic concentrations sufficient to drive tumor regression, not just stasis. The effective dose range provides a basis for planning long-term efficacy and survival studies.

| Evidence Dimension | In Vivo Antitumor Activity |

| Target Compound Data | Tumor regression observed at 50-200 mg/kg/day (oral) in c-Met amplified xenografts. |

| Comparator Or Baseline | Vehicle control (no tumor regression). |

| Quantified Difference | Achieves tumor regression, a higher efficacy bar than tumor growth inhibition. |

| Conditions | Nude mouse xenograft models with c-Met amplified gastric (MKN45) or lung (Hs746T) cancer cells. |

Confirms the compound's ability to be absorbed orally and reach effective concentrations in a target tumor, justifying its procurement for in vivo studies over compounds with poor pharmacokinetics or those only demonstrating in vitro activity.

Handling & Formulation: Solubility Profile for In Vitro & In Vivo Use

Practical usability in the lab is a key procurement factor. Golvatinib is soluble in DMSO at concentrations up to 20 mg/mL (approx. 31.6 mM), suitable for preparing concentrated stock solutions for in vitro assays. For in vivo oral administration, it can be formulated as a homogeneous suspension in vehicles like CMC-Na at concentrations of at least 5 mg/mL. While datasheets for many inhibitors list DMSO solubility, the availability of a validated in vivo suspension formulation provides a critical starting point for animal studies, potentially reducing formulation development time.

| Evidence Dimension | Solubility and Formulation |

| Target Compound Data | DMSO: 20 mg/mL; In vivo suspension: ≥5 mg/mL in CMC-Na. |

| Comparator Or Baseline | Standard laboratory requirements for stock solution preparation and oral gavage. |

| Quantified Difference | Meets standard concentration requirements for in vitro high-throughput screening and provides a validated formulation for in vivo oral dosing. |

| Conditions | Standard laboratory conditions (25°C). |

This information directly impacts experimental feasibility and reproducibility, assuring buyers that the compound can be reliably prepared for both cell-based and animal studies without significant handling or formulation challenges.

Models of Acquired Resistance to VEGFR-Targeted Therapy

For research models where tumor cells escape inhibition from selective anti-angiogenic agents (e.g., VEGFR2-only inhibitors) via upregulation of the HGF/c-Met pathway, Golvatinib is a rational choice. Its dual-inhibitor mechanism allows for the direct testing of hypotheses related to overcoming this specific resistance mechanism. [1]

In Vivo Studies in c-Met Amplified Gastric or Lung Cancer Xenografts

Based on direct evidence of tumor regression in MKN45 (gastric) and Hs746T (lung) xenograft models, Golvatinib is highly suitable for efficacy studies in these or similar c-Met amplified systems. Its proven oral bioavailability and potent in vivo activity support its use in experiments aiming for tumor shrinkage rather than just growth delay. [2]

Investigating Synergistic Blockade of Tumor Growth and Angiogenesis

Golvatinib is an appropriate tool for studying the interplay between direct tumor cell proliferation (driven by c-Met) and tumor-supporting angiogenesis (driven by VEGFR-2). The balanced co-inhibition of these targets allows for dissecting their combined role in tumor progression in a way that single-target inhibitors cannot. [2]

Overcoming HGF-Induced Resistance to EGFR Inhibitors

In EGFR-mutant lung cancer models, HGF can induce resistance to EGFR-TKIs by activating c-Met signaling. Golvatinib has been shown to reverse this HGF-induced resistance. This makes it a critical tool compound for studies aiming to develop combination therapies to prevent or treat acquired resistance to EGFR inhibitors. [3]

Application Fit Matrix

References

- [1] Yakes FM, et al. Cabozantinib (XL184), a novel MET, VEGFR2, and RET kinase inhibitor, displays potent preclinical antitumor activity in controlling invasive growth and metastasis. Mol Cancer Ther. 2011;10(12):2298-308.

- [2] Nakagawa, T., Tohyama, O., Yamaguchi, A., et al. E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 101(1), 210-215 (2010).

- [3] Nakagawa, T., et al. Met Kinase Inhibitor E7050 Reverses Three Different Mechanisms of Hepatocyte Growth Factor-induced Tyrosine Kinase Inhibitor Resistance in EGFR Mutant Lung Cancer. Clin Cancer Res. 2012;18(10):2832-41.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

VEGFR family

VEGFR2 (KDR) [HSA:3791] [KO:K05098]

Other CAS

Wikipedia

Golvatinib

2: Takeuchi S, Wang W, Li Q, Yamada T, Kita K, Donev IS, Nakamura T, Matsumoto K, Shimizu E, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Dual inhibition of Met kinase and angiogenesis to overcome HGF-induced EGFR-TKI resistance in EGFR mutant lung cancer. Am J Pathol. 2012 Sep;181(3):1034-43. doi: 10.1016/j.ajpath.2012.05.023. Epub 2012 Jul 9. PubMed PMID: 22789825.

3: Wang W, Li Q, Takeuchi S, Yamada T, Koizumi H, Nakamura T, Matsumoto K, Mukaida N, Nishioka Y, Sone S, Nakagawa T, Uenaka T, Yano S. Met kinase inhibitor E7050 reverses three different mechanisms of hepatocyte growth factor-induced tyrosine kinase inhibitor resistance in EGFR mutant lung cancer. Clin Cancer Res. 2012 Mar 15;18(6):1663-71. Epub 2012 Feb 8. PubMed PMID: 22317763.

4: Green DR. 'Tit-for-tat' in cell biology. Nat Rev Mol Cell Biol. 2011 Feb;12(2):73. PubMed PMID: 21252991.

5: Nakagawa T, Tohyama O, Yamaguchi A, Matsushima T, Takahashi K, Funasaka S, Shirotori S, Asada M, Obaishi H. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010 Jan;101(1):210-5. Epub 2009 Sep 2. PubMed PMID: 19832844.

Explore Compound Types